Metoclopramide

Receptor Binding Pharmacodynamics Antiemetic Potency

Metoclopramide (CAS 364-62-5) is the definitive dual dopamine D2 and serotonin 5-HT3 receptor antagonist for preclinical gastrointestinal research. Unlike peripherally restricted agents (domperidone) or selective 5-HT4 agonists (mosapride), only metoclopramide delivers balanced, moderate affinity at both D2 (Ki: 240±60 nM) and 5-HT3 (Ki: 120±30 nM) receptors, making it the reference standard for emesis models (ferret ED50: 6.17 mg/kg; dog ED50: 0.45 mg/kg, p.o.). It is the most efficacious prokinetic benchmark, with a 92.5% SUCRA probability in a 2023 network meta-analysis of 28 RCTs. Its CNS penetration enables nigrostriatal/extrapyramidal symptom studies inaccessible to peripheral-only alternatives. For aqueous protocols, always procure Metoclopramide Hydrochloride (CAS 7232-21-5); the free base is water-insoluble and suited only for synthetic chemistry or DMSO stock solutions.

Molecular Formula C14H22ClN3O2
Molecular Weight 299.79 g/mol
CAS No. 364-62-5
Cat. No. B1676508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoclopramide
CAS364-62-5
Synonyms4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Cerucal
Dihydrochloride, Metoclopramide
Hydrochloride, Metoclopramide
Maxolon
Metaclopramide
Metoclopramide
Metoclopramide Dihydrochloride
Metoclopramide Hydrochloride
Metoclopramide Monohydrochloride
Metoclopramide Monohydrochloride, Monohydrate
Monohydrochloride, Metoclopramide
Primperan
Reglan
Rimetin
Molecular FormulaC14H22ClN3O2
Molecular Weight299.79 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
InChIInChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
InChIKeyTTWJBBZEZQICBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCrystal;  decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48;  ethanol (95%) 9;  absolute ethanol 6;  benzene 0.10;  chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/
Solubility at 25 °C (g/100 mL): 95% ethanol 2.30;  absolute ethanol 1.90;  benzene 0.10;  chloroform 6.60
In water, 0.02 g/100 mL at 25 °C
3.10e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metoclopramide (CAS 364-62-5) Procurement Guide: Sourcing the Multimodal Dopamine D2 and 5-HT3 Antagonist


Metoclopramide (CAS 364-62-5) is a substituted benzamide derivative that functions as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist, with additional agonist activity at 5-HT4 receptors [1]. As a gastroprokinetic and antiemetic agent, it is a reference standard for the investigation of gastrointestinal motility disorders, including functional dyspepsia, gastroparesis, and gastroesophageal reflux [2]. Its chemical identity is formally recognized as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, and it is supplied for research and development applications that require a compound with a defined, multimodal receptor interaction profile [3].

Metoclopramide (CAS 364-62-5) Selection Rationale: Why In-Class Prokinetics Cannot Be Interchanged


The prokinetic drug class is heterogeneous, with members exhibiting distinct molecular structures, receptor affinity profiles, and blood-brain barrier (BBB) permeability characteristics [1]. Unlike the pure peripheral D2 antagonist domperidone, metoclopramide possesses a unique dual affinity for central D2 and 5-HT3 receptors that underlies its potent antiemetic action but also confers a distinct CNS side effect liability [2]. Furthermore, its efficacy profile differs significantly from newer agents like acotiamide (an AChE inhibitor) or mosapride (a selective 5-HT4 agonist) in the treatment of functional dyspepsia, as demonstrated by quantitative network meta-analyses [3]. Therefore, generic substitution within this class is scientifically unsound without a precise understanding of the required receptor engagement and clinical performance characteristics.

Metoclopramide (CAS 364-62-5) Quantitative Differentiation: Evidence-Based Procurement Benchmarks


Metoclopramide's Unique Dual D2/5-HT3 Receptor Profile vs. Pure D2 Antagonists

In a direct head-to-head study of 11 antiemetics, metoclopramide was the only agent that demonstrated potent, balanced affinity for both dopamine D2 and serotonin 5-HT3 receptors. Traditional antiemetics like domperidone, chlorpromazine, and droperidol displayed high affinity for D2 (Ki < 20 nM) but were inactive at 5-HT3 (>10,000 nM), while pure 5-HT3 antagonists like BRL 43694 were inactive at D2. Metoclopramide uniquely binds both with a D2 affinity of 240±60 nM and a 5-HT3 affinity of 120±30 nM in brain membranes [1].

Receptor Binding Pharmacodynamics Antiemetic Potency

Superior Functional Dyspepsia Efficacy of Metoclopramide vs. Mosapride, Itopride, and Acotiamide

A 2023 Bayesian network meta-analysis of 28 randomized controlled trials, encompassing 4,473 patients, demonstrated that metoclopramide achieved the highest probability of being the most efficacious prokinetic for functional dyspepsia (SUCRA probability 92.5%) [1]. In terms of total efficacy rate, metoclopramide was superior to mosapride (OR: 3.53, 95% CI: 1.70-7.47), itopride (OR: 2.77, 95% CI: 1.41-5.59), acotiamide (OR: 2.63, 95% CI: 1.33-5.36), and domperidone (OR: 2.29, 95% CI: 1.16-4.63) [1].

Functional Dyspepsia Clinical Efficacy Network Meta-Analysis

Metoclopramide BBB Permeability and CNS Safety Differentiation from Domperidone

A key pharmacological and safety distinction between metoclopramide and the alternative prokinetic domperidone lies in their differential ability to permeate the blood-brain barrier (BBB). Metoclopramide readily crosses the BBB to antagonize central dopamine D2 receptors, a property that contributes to its antiemetic efficacy but also confers a risk of extrapyramidal symptoms (EPS) [1]. Domperidone, in contrast, is peripherally selective and does not easily cross the BBB, making it a preferred option when CNS side effects are a primary concern [1]. Clinical data indicate acute dystonic reactions, the most common EPS, occur in approximately 0.2% of patients treated with metoclopramide, especially at doses ≥40 mg/day [2].

Blood-Brain Barrier Safety Pharmacology Extrapyramidal Symptoms

Comparative Efficacy in Gastroparesis: Domperidone vs. Metoclopramide

A 2020 systematic review and meta-analysis directly compared the effects of metoclopramide and domperidone in patients with gastroparesis. The pooled data showed that domperidone-treated groups achieved a mean symptom improvement rate of 63.6% (95% CI: 55.1–71.7), which was significantly superior to the 48.8% (95% CI: 38.8–58.7) improvement rate observed in metoclopramide-treated groups (P < 0.05) [1]. In terms of gastric emptying, domperidone improved emptying by 30.7% (SD: 13.9) compared to a 19.7% (SD: 6.6) improvement with metoclopramide, though this difference did not reach statistical significance (P > 0.05) [1].

Gastroparesis Gastric Emptying Symptom Improvement

Metoclopramide's 5-HT4 Receptor Affinity and Prokinetic Distinction

Beyond its D2 and 5-HT3 antagonism, metoclopramide also acts as a 5-HT4 receptor agonist, a property that contributes to its prokinetic effect by facilitating acetylcholine release from enteric neurons [1]. This serotonergic component is not a feature of all antidopaminergic prokinetics and may enhance its therapeutic efficacy in gastrointestinal disorders like functional dyspepsia and diabetic gastroparesis [1]. While not directly compared in a single assay, the 5-HT4 affinity of metoclopramide (Ki = 546 nM in guinea pig) is notably weaker than that of selective 5-HT4 agonists like mosapride (Ki = 69.9-84.2 nM) [2], highlighting a different mechanistic balance.

Prokinetic 5-HT4 Receptor Gastrointestinal Motility

Physicochemical and Formulation Properties: Metoclopramide Base vs. Hydrochloride Salt

The choice between metoclopramide base (CAS 364-62-5) and metoclopramide hydrochloride (CAS 7232-21-5) has significant implications for experimental design due to differing solubility profiles. Metoclopramide base is practically insoluble in water (approximately 0.02 g/100 mL at 25°C) and ethanol but soluble in DMSO (53-60 mg/mL) . In contrast, metoclopramide hydrochloride is freely soluble in water, DMSO, and ethanol (59-67 mg/mL) . This represents a difference of over two orders of magnitude in aqueous solubility, making the hydrochloride salt the preferred form for in vitro assays or in vivo studies requiring aqueous vehicles.

Solubility Formulation Physicochemical

Metoclopramide (CAS 364-62-5) Application Scenarios: Where Evidence Supports Use


Investigating Combined D2 and 5-HT3 Receptor Antagonism in Emesis Models

Metoclopramide is the reference standard for preclinical models of emesis that require a compound with balanced, moderate affinity for both dopamine D2 and serotonin 5-HT3 receptors. It is the only antiemetic to demonstrate similar potency at both sites (D2 Ki: 240±60 nM; 5-HT3 Ki: 120±30 nM) [1], making it an essential tool for studying the synergistic effects of dual receptor blockade on chemotherapy-induced nausea and vomiting, particularly in ferret and dog models where oral administration inhibits emesis with ED50 values of 6.17 and 0.45 mg/kg, respectively [1].

Functional Dyspepsia Research Requiring the Highest Probability of Therapeutic Response

In studies modeling functional dyspepsia (FD) or evaluating new interventions against a positive control, metoclopramide represents the most efficacious prokinetic benchmark. A 2023 network meta-analysis of 28 RCTs found metoclopramide had the highest SUCRA probability (92.5%) for total efficacy [2]. It demonstrates superior efficacy compared to mosapride (OR: 3.53), itopride (OR: 2.77), acotiamide (OR: 2.63), and domperidone (OR: 2.29) [2]. Therefore, it is the appropriate active comparator for FD trials designed to detect superiority over existing therapies.

Studying CNS-Penetrant Gastroprokinetic Mechanisms and Associated Dopaminergic Side Effects

Due to its ability to cross the blood-brain barrier, metoclopramide is the compound of choice for research focused on the central nervous system contributions to gastrointestinal motility and emesis control [3]. It is particularly suited for in vivo models investigating the nigrostriatal pathway and the mechanisms underlying extrapyramidal symptoms (EPS), given its known incidence of acute dystonic reactions (approx. 0.2% at therapeutic doses) [4]. This contrasts with peripherally restricted alternatives like domperidone, which lack central activity and are unsuitable for such investigations.

Aqueous Formulation Development and In Vitro Assay Standardization

For any experimental protocol requiring an aqueous vehicle (e.g., cell culture assays, in vivo injection, or oral gavage solutions), the procurement of Metoclopramide Hydrochloride (CAS 7232-21-5) is mandatory. While Metoclopramide base (CAS 364-62-5) is water-insoluble, the hydrochloride salt is freely soluble in water (59-67 mg/mL at 25°C) . This stark contrast in physicochemical properties is critical for achieving accurate, reproducible dosing in liquid media and avoiding precipitation artifacts in biological assays. The base form should be reserved for synthetic chemistry applications or for creating stock solutions in DMSO.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoclopramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.